5-Hydroxyconiferaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-6,12-13H,1H3/b3-2+ |
InChI Key |
IEHPLRVWOHZKCS-NSCUHMNNSA-N |
SMILES |
COC1=CC(=CC(=C1O)O)C=CC=O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=C/C=O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC=O |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymatic Transformations Involving 5 Hydroxyconiferaldehyde
Central Role in Lignin (B12514952) Biosynthesis
Lignin provides essential structural integrity to terrestrial plants and is primarily composed of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. pnas.org These monolignols give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively, within the final polymer. pnas.orgomexcanada.com The ratio of these units, particularly the S/G ratio, significantly influences the chemical and physical properties of lignin. 5-Hydroxyconiferaldehyde is a key branch-point intermediate that directs metabolic flow towards the synthesis of S-lignin. pnas.orgresearchgate.net
Intermediacy in Syringyl (S) Lignin Monomer Formation
The biosynthesis of syringyl (S) lignin, a hallmark of angiosperms, proceeds through a series of hydroxylation and methylation steps. This compound serves as the direct precursor to sinapaldehyde (B192390), which is subsequently reduced to sinapyl alcohol, the monomer that polymerizes to form S-lignin. wikipedia.orgnih.gov The formation of this compound from coniferaldehyde (B117026) is a critical control point that commits the metabolic pathway to the production of S-lignin. researchgate.netpnas.org The presence and activity of the enzymes responsible for the synthesis and subsequent conversion of this compound are thus key determinants of the S/G ratio in plant cell walls. researchgate.netnih.gov
Enzymes Catalyzing this compound Formation
The formation of this compound is primarily catalyzed by a specific cytochrome P450-dependent monooxygenase. This enzymatic step is a crucial regulatory point in the lignin biosynthetic pathway.
Initially named Ferulate 5-Hydroxylase (F5H) due to its presumed action on ferulic acid, further research has revealed that the enzyme's preferred substrate is actually coniferaldehyde. pnas.orgnih.gov This has led to the more descriptive name, coniferaldehyde 5-hydroxylase (CAld5H). pnas.orgresearchgate.netmdpi.com This enzyme catalyzes the 5-hydroxylation of coniferaldehyde to produce this compound. pnas.orgoup.com
Biochemical analyses have shown that the affinity of F5H/CAld5H for coniferaldehyde is significantly higher than for ferulic acid. nih.gov For instance, studies on the recombinant F5H from Arabidopsis demonstrated that the Km value for coniferaldehyde was approximately 1 µM, whereas for ferulic acid it was three orders of magnitude higher. nih.gov This strong preference for coniferaldehyde underscores its role as the key in vivo substrate for S-lignin biosynthesis. pnas.orgnih.gov The enzyme can also utilize coniferyl alcohol as a substrate, though with a slightly lower affinity than coniferaldehyde. nih.gov
| Substrate | Km (µM) | Vmax (pkat⋅mg-1) |
| Coniferaldehyde | 1 | 5 |
| Coniferyl alcohol | 3 | 6 |
| Ferulic acid | ~1000 | - |
| Kinetic parameters of Arabidopsis Ferulate 5-Hydroxylase (F5H/CAld5H) for various substrates. Data compiled from research findings. nih.gov |
While F5H/CAld5H is the primary enzyme responsible for the 5-hydroxylation step in angiosperms, research has uncovered the independent evolution of similar enzymatic activities in other plant lineages. For example, a cytochrome P450 from the lycophyte Selaginella moellendorffii has been identified as a functional F5H, enabling this non-flowering vascular plant to produce syringyl lignin. pnas.org This discovery suggests that the ability to synthesize S-lignin has evolved independently in different plant groups.
Enzymes Utilizing this compound
Once formed, this compound is swiftly converted to the next intermediate in the S-lignin pathway by an O-methyltransferase.
Caffeic acid O-methyltransferase (COMT), also known as this compound O-methyltransferase (CAldOMT), is the enzyme responsible for the methylation of the 5-hydroxyl group of this compound to produce sinapaldehyde. wikipedia.orgnih.govnih.gov This methylation is a critical step, as the resulting sinapaldehyde is the direct precursor to the S-lignin monomer, sinapyl alcohol. wikipedia.orgnih.gov
COMT exhibits a strong preference for this compound as a substrate. nih.gov In many plant species, this compound shows high binding selectivity and can act as a potent competitive inhibitor for the methylation of other substrates like caffeic acid and 5-hydroxyferulic acid. nih.gov This indicates that the methylation of this compound is a primary function of COMT in lignifying tissues. nih.gov The regulation of COMT activity, including through mechanisms like phosphorylation, can therefore directly impact the metabolic flux towards S-lignin biosynthesis. nih.govpnas.orga-z.lu The enzyme that catalyzes the final step in the formation of the sinapyl alcohol monomer is cinnamyl alcohol dehydrogenase. nih.govebi.ac.uk
Cinnamyl Alcohol Dehydrogenase (CAD) in 5-Hydroxyconiferyl Alcohol Production
Cinnamyl alcohol dehydrogenase (CAD) is a crucial enzyme in the biosynthesis of monolignols, the fundamental building blocks of lignin. frontiersin.org This enzyme catalyzes the final reduction step in the monolignol pathway, converting cinnamaldehydes into their corresponding cinnamyl alcohols. nih.govoup.com Specifically, CAD is responsible for the NADPH-dependent reduction of this compound to produce 5-hydroxyconiferyl alcohol. uniprot.org This conversion is a critical step for the incorporation of this non-canonical monolignol into the lignin polymer, particularly in plants where the downstream methylation step is deficient.
CAD enzymes exist as a complex family of genes in plants, with different isoforms exhibiting distinct substrate specificities and expression patterns. frontiersin.orgnih.gov For example, in Arabidopsis, nine CAD-like proteins have been identified. nih.gov While some CADs, like AtCAD5, can effectively use a range of hydroxycinnamaldehydes including coniferaldehyde, sinapaldehyde, and this compound, others may show more specificity. uniprot.orgpnas.org The loss or downregulation of CAD function can lead to a reduction in lignin content and the incorporation of cinnamaldehydes into the lignin polymer. pnas.org
Studies in various plant species have highlighted the central role of specific CAD genes in lignin biosynthesis. oup.com For instance, in aspen, while PtCAD is specific for coniferaldehyde, a distinct enzyme, sinapyl alcohol dehydrogenase (SAD), is responsible for the reduction of sinapaldehyde. nih.gov This substrate specificity underscores the fine-tuned regulation of monolignol production. The reduction of this compound by CAD is an essential reaction that dictates the flow of intermediates into the lignin polymer, especially under conditions that favor the production of 5-hydroxyguaiacyl (5HG) lignin units. royalsocietypublishing.orgnih.gov
Table 1: Cinnamyl Alcohol Dehydrogenase (CAD) Reaction
| Substrate | Enzyme | Product | Pathway |
| This compound | Cinnamyl Alcohol Dehydrogenase (CAD) | 5-Hydroxyconiferyl Alcohol | Monolignol Biosynthesis |
| Coniferaldehyde | Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferyl Alcohol | Monolignol Biosynthesis |
| Sinapaldehyde | Cinnamyl Alcohol Dehydrogenase (CAD) | Sinapyl Alcohol | Monolignol Biosynthesis |
| 4-Coumaraldehyde | Cinnamyl Alcohol Dehydrogenase (CAD) | 4-Coumaryl Alcohol | Monolignol Biosynthesis |
| Caffeyl aldehyde | Cinnamyl Alcohol Dehydrogenase (CAD) | Caffeyl Alcohol | Monolignol Biosynthesis |
Involvement in Other Specialized Metabolic Pathways via O-Methylation
This compound serves as a key branch-point intermediate, not only participating in lignin biosynthesis but also being channeled into other specialized metabolic pathways through the action of O-methyltransferases (OMTs). nih.govresearchgate.net The primary enzyme responsible for the methylation of this compound is this compound O-methyltransferase (CAldOMT), which is also widely known as caffeic acid O-methyltransferase (COMT). nih.govresearchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of this compound, yielding sinapaldehyde. pnas.orgnih.gov
Initially recognized for its role in producing syringyl (S) lignin in angiosperms, CAldOMT has been revealed to be a multifunctional enzyme. nih.govresearchgate.net Its catalytic activity extends to substrates in several other significant biosynthetic pathways, demonstrating a remarkable example of metabolic multitasking. nih.govdntb.gov.ua The multifunctionality of CAldOMT highlights its central role in plant metabolism, connecting the synthesis of structural polymers like lignin with the production of a diverse array of bioactive compounds.
Beyond its established role in the monolignol pathway, CAldOMT is also implicated in flavonoid biosynthesis. nih.govdntb.gov.ua Flavonoids are a large class of plant secondary metabolites with diverse functions, including pigmentation, UV protection, and defense. The biosynthesis of certain flavonoids involves methylation steps, and CAldOMT has been shown to catalyze the O-methylation of flavonoid precursors. oregonstate.edu For instance, in grasses, CAldOMT enzymes are bifunctional, participating in both S-lignin and tricin (B192558) biosynthesis. frontiersin.org They catalyze the methylation of flavonoid intermediates, such as selgin, on their B-ring. frontiersin.org This dual function suggests an evolutionary link between the flavonoid and monolignol pathways, where a single enzyme has been adapted to serve two parallel metabolic routes. frontiersin.org The ability of CAldOMT to accept both phenylpropanoid and flavonoid substrates underscores its catalytic plasticity. oregonstate.edu
CAldOMT also plays a pivotal role in the biosynthesis of melatonin (B1676174) in plants. nih.govresearchgate.net Melatonin is a multifunctional molecule known for its role as a potent antioxidant and its involvement in various physiological processes, including growth, development, and stress responses. researchgate.net The final step in plant melatonin biosynthesis is the O-methylation of N-acetylserotonin to form melatonin. researchgate.net Studies have demonstrated that CAldOMT is the enzyme responsible for this crucial methylation reaction. researchgate.net This finding expands the known metabolic functions of CAldOMT beyond phenylpropanoid and flavonoid metabolism, establishing it as a key enzyme in the plant neurohormone pathway. The involvement of CAldOMT in melatonin synthesis further illustrates its broad substrate acceptance and its importance in producing compounds vital for plant fitness and resilience. researchgate.net
The multifunctionality of CAldOMT extends to the biosynthesis of stilbenes, a class of phenolic compounds with well-documented roles in plant defense against pathogens. nih.govresearchgate.net The biosynthesis of stilbenes involves O-methylation steps to produce a variety of derivatives. CAldOMT has been identified as an enzyme capable of catalyzing the O-methylation of stilbene (B7821643) precursors. nih.gov This activity demonstrates that the metabolic network involving CAldOMT is highly interconnected, linking lignin formation with the production of phytoalexins. The evolution of CAldOMT to participate in stilbene biosynthesis likely provided plants with an enhanced capacity to respond to biotic stress. researchgate.net
The evolutionary diversification of CAldOMT has also led to its interconnection with the lignan (B3055560) and phenylpropene biosynthetic pathways. nih.govjst.go.jp Lignans (B1203133) are a large group of phenylpropanoid dimers with various biological activities. researchgate.net While distinct OMTs are often specific for lignan substrates, phylogenetic analyses show a close relationship between some lignan OMTs and CAldOMTs, suggesting a common evolutionary origin. researchgate.net Furthermore, neofunctionalization of CAldOMT has generated OMTs with novel catalytic activities towards precursors in the phenylpropene pathway. nih.gov Phenylpropenes are volatile compounds that contribute to the aroma of many plants and are involved in defense and pollination. jst.go.jp The ability of CAldOMT-related enzymes to methylate intermediates in these pathways highlights the evolutionary plasticity of this enzyme family and its central role in the diversification of plant specialized metabolites. nih.govjst.go.jp
Table 2: Multifunctionality of CAldOMT in Specialized Metabolic Pathways
| Pathway | Substrate(s) | Enzyme | Product(s) |
| Lignin Biosynthesis | This compound, 5-Hydroxyconiferyl alcohol | CAldOMT/COMT | Sinapaldehyde, Sinapyl alcohol |
| Flavonoid Biosynthesis | Luteolin, Selgin | CAldOMT/COMT | Chrysoeriol, Tricin |
| Melatonin Biosynthesis | N-acetylserotonin | CAldOMT/COMT | Melatonin |
| Stilbene Biosynthesis | Stilbene precursors | CAldOMT/COMT | Methylated stilbenes |
| Lignan & Phenylpropene Biosynthesis | Lignan and Phenylpropene precursors | CAldOMT-related OMTs | Methylated lignans and phenylpropenes |
Enzymology and Structural Biology of 5 Hydroxyconiferaldehyde Interacting Enzymes
Biochemical Characterization of Key Enzymes
The biochemical properties of F5H and COMT dictate the metabolic flux towards syringyl lignin (B12514952) production. Their kinetic parameters and substrate preferences are fundamental to understanding the regulation of this important biosynthetic route.
Ferulate 5-hydroxylase (F5H): F5H, a cytochrome P450-dependent monooxygenase, was initially thought to primarily catalyze the hydroxylation of ferulate to 5-hydroxyferulate. nih.govnih.gov However, detailed kinetic analyses of recombinant Arabidopsis F5H expressed in yeast revealed that later intermediates in the phenylpropanoid pathway are much more effective substrates. nih.govnih.gov The enzyme demonstrates significantly higher affinity for coniferaldehyde (B117026) and coniferyl alcohol compared to ferulic acid. nih.gov
Studies have shown that the Michaelis-Menten constant (Km) for coniferaldehyde and coniferyl alcohol is three orders of magnitude lower than that for ferulic acid. nih.gov This finding led to a revised model of lignin biosynthesis, suggesting that the hydroxylation step for producing syringyl precursors occurs principally at the level of these aldehydes and alcohols, not the free acids. nih.gov The Km of F5H for ferulate was determined to be approximately 1 mM, a value considered unexpectedly high. nih.gov This high Km value points to ferulate being a less favorable substrate in vivo. nih.gov
| Substrate | Km (μM) | Vmax (pkat·mg-1 protein) | Reference |
|---|---|---|---|
| Ferulic Acid | 1000 | 4 | nih.gov |
| Coniferaldehyde | <1 | Not explicitly stated | nih.gov |
| Coniferyl Alcohol | <1 | Not explicitly stated | nih.gov |
Caffeic acid O-methyltransferase (COMT): Following its synthesis by F5H, 5-hydroxyconiferaldehyde serves as a substrate for COMT. nih.gov This enzyme, also referred to as this compound O-methyltransferase (CAldOMT), catalyzes the O-methylation at the 5-hydroxyl group, converting the 5-hydroxyguaiacyl unit into a syringyl unit. nih.govnih.gov Research has confirmed that when F5H is used to produce 5-hydroxyferulate, this compound, and 5-hydroxyconiferyl alcohol, all three are efficiently used as substrates by COMT. nih.gov This indicates that COMT has a broad substrate specificity for these 5-hydroxy-substituted phenylpropanoids, a crucial feature for the biosynthesis of syringyl lignin. nih.govnih.gov
Ferulate 5-hydroxylase (F5H): As a member of the cytochrome P450 enzyme family (specifically CYP84A1), F5H catalyzes a monooxygenase reaction. nih.gov The mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the C5 position of the aromatic ring of the substrate (e.g., coniferaldehyde), resulting in the formation of a hydroxyl group and a water molecule. nih.govnih.gov This hydroxylation is a critical and obligatory step for diverting metabolic intermediates from the synthesis of guaiacyl (G) lignin to that of syringyl (S) lignin. nih.govnih.gov
Caffeic acid O-methyltransferase (COMT): COMT is a bisubstrate enzyme that transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group of its catechol substrate. nih.gov The catalytic mechanism of COMT follows a sequentially ordered model. nih.govnih.gov In this mechanism, SAM binds to the enzyme first, followed by the binding of the catechol substrate, such as this compound. nih.govnih.gov After the methyl group is transferred, the products are released in the reverse order. nih.gov This specific reaction converts this compound into sinapaldehyde (B192390), a direct precursor of S-lignin monomers. nih.gov
Structural Analysis of Enzymes
Understanding the three-dimensional structures of F5H and COMT is key to elucidating the molecular basis of their substrate specificity and catalytic activity.
COMT: The three-dimensional structures of COMT have been extensively studied, with the first X-ray crystal structures becoming available in 1994. nih.gov These studies have provided significant insights into the enzyme's architecture. The structure of COMT complexed with the inhibitor 3,5-dinitrocatechol (B193598) (DNC) has been determined, revealing how nitrocatechol-type inhibitors interact with the protein by occupying the substrate-binding site. nih.gov This is consistent with a competitive inhibition mechanism. nih.gov While structures with various substrates and inhibitors have been resolved, specific crystallographic data for COMT in a complex with its natural substrate, this compound, is not widely documented in foundational studies.
F5H: As an integral membrane protein, obtaining crystal structures of F5H presents considerable technical challenges. Consequently, detailed X-ray crystallography data for F5H, particularly when complexed with substrates like coniferaldehyde or inhibitors, is less readily available compared to soluble enzymes like COMT.
COMT: Structural and modeling studies have identified key features of the COMT active site. It comprises distinct binding pockets for the SAM cofactor and the catechol substrate, which are connected by a narrow channel where the methyl transfer occurs. nih.gov The SAM binding site is deeply embedded within the protein structure. nih.gov The active site also contains a crucial Mg2+ ion, which plays a role in catalysis. nih.gov Molecular modeling has suggested that specific residues, such as glutamic acid 90 (E90), are important for substrate interaction through hydrogen bonding. nih.gov Furthermore, a common single nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at position 158 (Val158Met). nih.gov This genetic variation significantly impacts enzyme activity and thermostability, with the Met variant showing substantially lower activity, highlighting the functional importance of this residue. nih.gov
F5H: Detailed identification of the active site residues of F5H from structural data is limited. However, as a cytochrome P450 enzyme, it is expected to have a conserved heme-binding domain and a substrate-binding pocket whose specific amino acid composition dictates its high affinity for coniferaldehyde and coniferyl alcohol.
Post-Translational Regulation of Enzyme Activity
The activity of enzymes can be modulated after protein synthesis through various post-translational modifications (PTMs). These modifications, such as phosphorylation and acetylation, can alter an enzyme's catalytic efficiency, stability, or interaction with other proteins. youtube.comnih.gov
For F5H , its expression is known to be regulated at the transcriptional level. nih.gov Studies in Arabidopsis have shown that F5H expression in leaves depends on a regulatory element located in the 3'-flanking region of its gene. nih.gov While transcriptional control is evident, the possibility of post-transcriptional or post-translational regulation also exists as a mechanism to control the flux through the sinapate ester biosynthesis pathway. nih.gov
For COMT , while much is known about its regulation through genetic polymorphisms like Val158Met, specific details regarding PTMs that directly modulate its activity towards lignin precursors are not extensively detailed in the primary literature. In general, PTMs like phosphorylation are known to be a common mechanism for regulating enzyme activity, often activating or inactivating proteins in response to cellular signals. youtube.com However, specific instances of PTMs directly governing F5H or COMT activity in the context of this compound metabolism remain an area for further investigation.
Phosphorylation-Mediated Control (e.g., PtrAldOMT2)
The regulation of metabolic pathways through the reversible phosphorylation of enzymes is a fundamental mechanism in plant biology, allowing for rapid adjustments in metabolic flux in response to developmental and environmental cues. researchgate.net In the context of monolignol biosynthesis, which produces the precursors to lignin, post-translational modifications (PTMs) such as phosphorylation are considered to play a primordial role in the spatiotemporal control of enzyme activity. researchgate.net
System-wide phosphoproteomic analyses in various plant species, including the woody model plant Populus, have identified a multitude of phosphorylated proteins involved in a wide array of metabolic processes. researchgate.netnih.gov These studies suggest that metabolism and gene regulation are major targets of phosphorylation. researchgate.net For instance, a large-scale phosphoproteomics analysis of Populus leaves identified 111 phosphorylation sites across 94 proteins, the majority of which are involved in metabolic processes. researchgate.net Similarly, a study on dormant terminal buds of poplar identified 161 unique phosphorylation sites on 151 proteins, underscoring the significance of this modification in regulating plant development. nih.govnih.gov
However, the specific role of phosphorylation in the direct regulation of enzymes in the monolignol biosynthetic pathway has been a subject of some debate. While the general importance of phosphorylation in metabolic regulation is well-established, some studies have yielded conflicting results regarding the enzymes of this specific pathway. A comprehensive phosphoproteomic study of secondary differentiating xylem in Populus trichocarpa, the primary site of lignification, did not identify any of the 21 known monolignol biosynthetic pathway enzymes as being phosphorylated. This has led to the suggestion that phosphorylation may not be a primary mode of regulation for these specific enzymes under the studied conditions.
Despite this, the possibility of phosphorylation-mediated control cannot be entirely ruled out, particularly for specific enzymes under different conditions or in different plant species. O-methyltransferases (OMTs), such as this compound O-methyltransferase (also known as caffeic acid O-methyltransferase or COMT), are critical enzymes that catalyze the methylation of this compound in the biosynthesis of syringyl (S) lignin. nih.gov While direct evidence for the phosphorylation of PtrAldOMT2, a specific OMT from Populus trichocarpa, is currently lacking in the scientific literature, the regulation of OMTs and other monolignol enzymes through phosphorylation remains a plausible mechanism that warrants further investigation. The discrepancy in findings may be due to the transient nature of phosphorylation events, the specific tissues and developmental stages analyzed, or the limitations of the detection methods used.
Other Putative Regulatory Modifications
Beyond phosphorylation, a suite of other post-translational modifications (PTMs) has been implicated in the regulation of the lignin biosynthetic pathway, modulating enzyme activity, stability, and protein-protein interactions. researchgate.net These modifications represent another layer of control over the flux of metabolites through the pathway.
Glycosylation is a major regulatory mechanism for phenylpropanoids, affecting their solubility, stability, and compartmentalization. nih.gov The glycosylation of monolignols and their precursors has been proposed as a key component of the regulatory network governing lignin precursor homeostasis. nih.gov UDP-glycosyltransferases (UGTs) are responsible for attaching sugar moieties to these molecules. The expression of certain UGTs has been found to be co-regulated with genes of the lignin biosynthetic pathway, suggesting a functional link between monolignol glycosylation and lignification. nih.gov By converting monolignols to their glycosylated forms, the cell can effectively remove them from the pool available for polymerization into lignin, providing a mechanism for buffering the supply of these precursors.
Ubiquitination , the attachment of ubiquitin to a target protein, is another PTM that can regulate the lignin pathway. This process typically targets proteins for degradation by the 26S proteasome, thereby controlling enzyme abundance. The regulation of protein turnover via ubiquitination provides a means to adjust the metabolic output of the pathway in response to long-term developmental or environmental signals.
S-nitrosylation , the addition of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, is an emerging redox-based PTM that can modulate protein function. nih.govnih.gov This modification can alter enzymatic activity, protein-protein interactions, and subcellular localization. nih.gov While specific targets of S-nitrosylation within the monolignol pathway have not been extensively characterized, it represents a potential mechanism for the fine-tuning of enzyme activity in response to biotic and abiotic stress, where NO often plays a key signaling role.
The following table provides a summary of the putative regulatory modifications in the monolignol biosynthetic pathway:
| Modification | Description | Potential Role in Regulating this compound-Interacting Enzymes |
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | May rapidly modulate enzyme catalytic activity in response to signaling cascades. |
| Glycosylation | Attachment of sugar moieties to the enzyme or its substrates. | Can affect enzyme stability and solubility, and regulate substrate availability for enzymes like OMTs. nih.gov |
| Ubiquitination | Covalent attachment of ubiquitin, often leading to protein degradation. | Controls the abundance of pathway enzymes, providing long-term regulation of metabolic flux. researchgate.net |
| S-nitrosylation | Covalent attachment of a nitric oxide group to a cysteine thiol. | May alter enzyme activity in response to stress signals involving nitric oxide. nih.govnih.gov |
It is important to note that while these PTMs are known to occur within the broader context of phenylpropanoid and lignin metabolism, further research is required to elucidate their specific roles in the regulation of enzymes that directly interact with this compound. The interplay between these different modifications likely forms a complex regulatory network that allows for precise control over the biosynthesis of lignin.
Genetic and Evolutionary Aspects of 5 Hydroxyconiferaldehyde Metabolism
Gene Families Encoding Biosynthetic Enzymes (e.g., CAldOMTs, F5Hs)
The biosynthesis of 5-hydroxyconiferaldehyde and its subsequent conversion to syringyl (S) lignin (B12514952) precursors are catalyzed by enzymes belonging to distinct gene families. Two of the most critical families are the Ferulate 5-hydroxylases (F5Hs) and the Caffeic acid/5-hydroxyconiferaldehyde O-methyltransferases (COMTs or CAldOMTs).
Ferulate 5-hydroxylase (F5H) , also known as coniferaldehyde (B117026) 5-hydroxylase (CAld5H), is a cytochrome P450-dependent monooxygenase. frontiersin.org This enzyme is a key rate-limiting step in the production of S-lignin, as it introduces the hydroxyl group at the C5 position of the aromatic ring of coniferaldehyde or coniferyl alcohol, leading to the formation of this compound and 5-hydroxyconiferyl alcohol, respectively. researchgate.netfrontiersin.org The F5H gene family is part of the larger CYP84A family of cytochromes P450. annualreviews.org Studies in various plant species, including poplar (Populus trichocarpa), have identified multiple F5H genes, suggesting functional redundancy. researchgate.netfrontiersin.orgoup.com For instance, P. trichocarpa possesses two closely related and functionally redundant CAld5H genes, PtrCAld5H1 and PtrCAld5H2. researchgate.netfrontiersin.org Genome-wide analyses have identified significant numbers of F5H genes in various plants, such as 49 in Moso bamboo. mdpi.com
Caffeic acid O-methyltransferase (COMT) , which exhibits high activity toward this compound and is often referred to as this compound O-methyltransferase (CAldOMT), is responsible for the methylation of the 5-hydroxyl group of this compound to produce sinapaldehyde (B192390). researchgate.netresearchgate.net This methylation step is crucial for the biosynthesis of S-lignin monomers. researchgate.net COMT belongs to a large family of O-methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. frontiersin.org Plant genomes typically contain a large number of COMT genes; for example, 25 putative COMT gene models have been identified in the P. trichocarpa genome. oup.compnas.org Similarly, comprehensive analyses have identified numerous COMT genes in other species like banana and Moso bamboo. mdpi.comfrontiersin.org
The table below summarizes the key enzyme families involved in this compound metabolism.
| Enzyme Family | Abbreviation | Function in this compound Metabolism | Example Genes |
| Ferulate 5-hydroxylase | F5H / CAld5H | Catalyzes the 5-hydroxylation of coniferaldehyde to form this compound. | PtrCAld5H1, PtrCAld5H2 (Poplar) |
| Caffeic acid O-methyltransferase | COMT / CAldOMT | Catalyzes the O-methylation of this compound to form sinapaldehyde. | OsCOMT1 (Rice), PtrAldOMT2 (Poplar) |
Phylogenetic Analysis and Enzyme Evolution
Phylogenetic studies of the O-methyltransferase and cytochrome P450 gene superfamilies have provided significant insights into the evolutionary history of this compound metabolism. These analyses reveal patterns of convergent evolution and neofunctionalization that have shaped the diversity and specificity of these enzymes across the plant kingdom.
Convergent evolution describes the independent evolution of similar features in species of different lineages. In the context of this compound metabolism, phylogenetic analyses have shown that O-methyltransferase (OMT) activities crucial for monolignol biosynthesis have evolved independently in different plant groups. researchgate.netnih.gov For example, while angiosperms utilize a specific class of COMTs for S-lignin synthesis, some gymnosperms and the lycophyte Selaginella moellendorffii, which also produce S-lignin, appear to have evolved enzymes with similar functions from different ancestral proteins. researchgate.netnih.gov This suggests that the ability to methylate this compound, a key step for S-lignin production, has arisen multiple times through convergent evolutionary pathways. researchgate.netnih.govresearchgate.netnih.gov Similarly, eugenol (B1671780) O-methylating enzymes in sweet basil and Clarkia breweri evolved independently from different ancestral OMTs, further illustrating the principle of convergent evolution within this enzyme family. oup.comnih.gov
Gene duplication is a primary driver of evolutionary innovation, providing the raw material for neofunctionalization, where one copy of a duplicated gene acquires a new function while the other retains the original role. plos.org The CAldOMT gene family provides a clear example of this process. researchgate.netnih.gov Following gene duplication events, some CAldOMT paralogs have undergone neofunctionalization, evolving to catalyze the methylation of a wide array of substrates beyond this compound. These novel substrates include flavonoids, stilbenes, and lignans (B1203133). researchgate.netnih.gov This evolutionary diversification has allowed plants to produce a vast array of specialized metabolites with diverse ecological functions. For instance, in sorghum, a stilbene (B7821643) O-methyltransferase (SOMT) responsible for producing antifungal pterostilbene (B91288) was recruited from a canonical caffeic acid O-methyltransferase (COMT) after the divergence of Sorghum from Saccharum. researchgate.net
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The expression of genes encoding enzymes for this compound metabolism is tightly controlled at both the transcriptional and post-transcriptional levels to ensure that lignin and other secondary metabolites are produced in the correct tissues and at the appropriate times.
Transcriptional Regulation: The transcription of F5H and COMT genes is regulated by a complex network of transcription factors (TFs), particularly those from the MYB (myeloblastosis) family. frontiersin.orgfrontiersin.org In Arabidopsis, the transcription factor MYB58 directly activates the expression of all ten lignin pathway genes, while in Medicago, SND1 directly regulates F5H expression. frontiersin.org In poplar, several MYB transcription factors have been identified as regulators of F5H genes. frontiersin.org Furthermore, a BEL1-like homeodomain protein, BLH6a, has been identified as a negative regulator of CAld5H2 in poplar. frontiersin.org The promoters of many lignin biosynthesis genes contain specific cis-regulatory elements, such as AC elements, which are binding sites for MYB TFs, indicating a coordinated regulatory system. nih.gov
Post-Transcriptional Regulation: Following transcription, the regulation of gene expression continues through several mechanisms, including alternative splicing and post-translational modifications. frontiersin.orgnih.govmdpi.com Alternative splicing of pre-mRNAs can generate multiple protein isoforms from a single gene, potentially with different activities or localizations. This has been observed for genes involved in lignin biosynthesis in poplar. frontiersin.org
A significant post-translational regulatory mechanism is protein phosphorylation. Recent research has demonstrated that the activity of PtrAldOMT2, the major COMT involved in monolignol biosynthesis in poplar, is controlled by reversible phosphorylation. pnas.org Phosphorylation at specific serine residues acts as an "on/off" switch, inactivating the enzyme. pnas.org This provides a rapid and energy-efficient way to modulate the metabolic flux towards S-lignin biosynthesis in response to developmental or environmental cues. pnas.org
The table below provides an overview of the regulatory mechanisms controlling key genes in this compound metabolism.
| Regulatory Level | Mechanism | Target Gene(s) | Effect |
| Transcriptional | Transcription Factor Binding (e.g., MYB58, SND1) | F5H, COMT | Activation of gene expression |
| Negative Regulation (e.g., BLH6a) | CAld5H2 | Repression of gene expression | |
| Post-Transcriptional | Alternative Splicing | Lignin biosynthetic genes | Generation of multiple protein isoforms |
| Post-Translational | Protein Phosphorylation | PtrAldOMT2 (a COMT) | Reversible inactivation of enzyme activity |
Role of 5 Hydroxyconiferaldehyde in Biological Systems Non Human Focus
Impact on Lignin (B12514952) Polymer Structure and Composition
The presence and metabolism of 5-hydroxyconiferaldehyde introduce significant alterations to the lignin polymer, deviating from the canonical polymerization of conventional monolignols.
Incorporation into Lignin (e.g., as 5-Hydroxyguaiacyl Units)
In certain plant species and under specific genetic conditions, this compound can be reduced to its corresponding alcohol, 5-hydroxyconiferyl alcohol. This alcohol then acts as a monomer in the lignification process, becoming incorporated into the lignin polymer. Once integrated, it forms what are known as 5-hydroxyguaiacyl (5H) units. This incorporation is particularly prominent in plants where the enzyme Caffeic acid O-methyltransferase (COMT), which is responsible for methylating this compound, is downregulated. The presence of these 5H units is a clear indicator of the metabolic flux being redirected through this compound.
Formation of Novel Lignin Substructures (e.g., Benzodioxanes)
A significant consequence of the incorporation of 5-hydroxyguaiacyl units is the formation of novel lignin substructures, most notably benzodioxanes. These structures arise from the unique chemical properties of the 5-hydroxyguaiacyl unit. Following the initial cross-coupling of a monolignol with the 5-hydroxyguaiacyl unit, an internal trapping of the resulting quinone methide intermediate by the phenolic 5-hydroxyl group occurs. This intramolecular cyclization results in the stable benzodioxane ring structure within the lignin polymer. The detection of benzodioxane structures in lignin is a strong indicator of the participation of 5-hydroxyconiferyl alcohol in the polymerization process. These structures are not typically found in significant amounts in wild-type plants but can become major components in genetically modified plants with altered lignin biosynthesis.
| Plant Species | Genetic Modification | Observed Lignin Structural Change | Reference |
| Poplar (Populus spp.) | COMT-deficient | Incorporation of 5-hydroxyconiferyl alcohol and formation of benzodioxane substructures. | |
| Arabidopsis thaliana | F5H up-regulated | Lignins containing benzodioxane structures. | |
| Arabidopsis thaliana | COMT down-regulated | Increased abundance of units derived from 5-hydroxyconiferyl alcohol, leading to benzodioxane formation. |
Modulation of Syringyl-to-Guaiacyl (S/G) Lignin Ratios
The metabolic fate of this compound is a critical determinant of the syringyl-to-guaiacyl (S/G) ratio in angiosperm lignin. This compound stands at a branch point in the monolignol pathway. Its methylation by COMT leads to the formation of sinapaldehyde (B192390) and subsequently sinapyl alcohol, the precursor to syringyl (S) lignin units. Conversely, if this compound is not efficiently methylated, it can be converted to 5-hydroxyconiferyl alcohol and incorporated as 5H units, or the pathway can be shunted away from S-unit synthesis. Therefore, downregulation of COMT activity leads to a decrease in the S/G ratio due to the reduced production of S-lignin precursors. Conversely, overexpression of enzymes upstream of this compound, such as ferulate 5-hydroxylase (F5H), can increase the pool of this intermediate, and if COMT is not a limiting factor, can lead to an increased S/G ratio.
| Genetic Modification in Poplar | Effect on Lignin | Reference |
| Down-regulation of COMT | Reduction in S/G ratio, incorporation of 5-hydroxyguaiacyl units. | |
| Overexpression of F5H | Increased S/G ratio. |
Evidence of Metabolic Plasticity in Lignification Pathways
The incorporation of this compound-derived units into lignin highlights the remarkable metabolic plasticity of the lignification process. Plants can accommodate and utilize alternative monomers when the canonical biosynthetic pathway is perturbed. This flexibility allows the plant to continue producing a lignin polymer, albeit with a modified structure, even when key enzymes are deficient. The formation of benzodioxane-rich lignins in COMT-deficient plants is a prime example of this adaptability, demonstrating that the lignification machinery can effectively polymerize non-traditional monomers. This inherent plasticity is a subject of great interest for biotechnological applications aimed at modifying lignin for improved biomass processing.
Contribution to Plant Physiological Processes
Role in Cell Wall Architecture and Plant Development
Lignin is a
Influence on Plant Stress Responses (e.g., Abiotic and Biotic Stress Resistance)
The compound this compound is a pivotal intermediate in the phenylpropanoid pathway, which plays a crucial role in plant defense and adaptation to various environmental challenges. Its significance in plant stress responses is primarily linked to its role as a precursor in the biosynthesis of lignin, a complex polymer that provides structural support and acts as a physical barrier against a multitude of stressors. The regulation of the metabolic pathway leading to and from this compound is a key determinant of a plant's ability to withstand both abiotic and biotic pressures.
Abiotic Stress Resistance
Plants modulate the biosynthesis of this compound and its derivatives in response to non-living environmental stressors such as drought, salinity, and mechanical wounding. This response often involves changes in the expression of key enzymes, leading to alterations in lignin content and composition, which in turn enhances the plant's resilience.
Under drought conditions , many plants exhibit an increase in lignin biosynthesis to reinforce cell walls and reduce water loss. nih.gov The enzyme Caffeic acid O-methyltransferase (COMT), which catalyzes the methylation of this compound to sinapaldehyde, is often upregulated during drought stress. oup.comresearchgate.net For instance, overexpression of COMT genes in transgenic plants has been shown to enhance drought tolerance by increasing lignin levels. oup.com In a study on Carex rigescens, the CrCOMT gene was strongly induced by drought stress, and its overexpression in tobacco resulted in increased drought tolerance. researchgate.net Similarly, in flax (Linum usitatissimum), the expression of certain Ferulate 5-hydroxylase (F5H) genes, which are responsible for the production of this compound, was upregulated by 1.5 to 1.9-fold under drought conditions. mdpi.com
Salinity stress also triggers changes in the lignin biosynthetic pathway. In Arabidopsis, salt-adapted cells show increased levels of lignin, and genes involved in its biosynthesis, including COMT, are upregulated. nih.gov In flax, exposure to high NaCl stress led to a 1.2 to 1.6-fold increase in the expression of several LuF5H genes. mdpi.com This lignification of root tissues is thought to create a barrier that impedes the uptake of toxic ions and reduces water loss. nih.gov
Mechanical wounding represents another form of abiotic stress that induces the phenylpropanoid pathway. In Camptotheca acuminata, transcripts of the F5H gene accumulated in leaves following mechanical wounding. researchgate.net Similarly, in maize, the COMT gene promoter is specifically induced by wounding in vascular tissues. puigdomenech.eu This rapid lignification at the site of injury helps to seal the wound, preventing pathogen entry and water loss.
Table 1: Research Findings on the Role of this compound Pathway in Abiotic Stress Responses
| Stress Type | Plant Species | Gene/Enzyme Studied | Key Findings | Reference(s) |
|---|---|---|---|---|
| Drought | Carex rigescens | Caffeic acid O-methyltransferase (CrCOMT) | Gene strongly induced by drought; overexpression in tobacco enhanced drought tolerance. | researchgate.net |
| Drought | Ligusticum chuanxiong | Caffeic acid O-methyltransferase (LcCOMT) | Gene expression significantly upregulated under drought; overexpression in Arabidopsis conferred enhanced drought tolerance and elevated lignin levels. | oup.com |
| Drought | Flax (Linum usitatissimum) | Ferulate 5-hydroxylase (LuF5H) | Expression of LuF5H1, LuF5H4, and LuF5H7 upregulated by 1.9-fold, 1.7-fold, and 1.5-fold, respectively. | mdpi.com |
| Salinity | Arabidopsis (Arabidopsis thaliana) | Caffeic acid O-methyltransferase (COMT) | Upregulated expression in salt-adapted cells, contributing to enhanced lignin biosynthesis. | nih.gov |
| Salinity | Flax (Linum usitatissimum) | Ferulate 5-hydroxylase (LuF5H) | Expression of LuF5H1, LuF5H3, LuF5H4, and LuF5H7 increased by 1.3-fold, 1.6-fold, 1.2-fold, and 1.6-fold respectively after 12h of NaCl stress. | mdpi.com |
| Wounding | Camptotheca acuminata | Ferulate 5-hydroxylase (CaF5H1) | Transcripts accumulated in leaves within 2 hours of wounding and persisted for up to 24 hours. | researchgate.net |
| Wounding | Maize (Zea mays) | Caffeic acid O-methyltransferase (COMT) | Gene promoter is specifically induced by wounding in vascular tissues. | puigdomenech.eu |
| Wounding | Aquilaria sinensis | Ferulate 5-hydroxylase (F5H), Caffeic acid O-methyltransferase (COMT) | Most genes related to lignin biosynthesis, including F5H and COMT, were up-regulated after mechanical wounding. | nih.gov |
Biotic Stress Resistance
The pathway involving this compound is also integral to plant defense against biotic stressors, including pathogens and herbivores. Lignin acts as a formidable physical barrier that can impede the invasion and spread of pathogens. mdpi.com Furthermore, intermediates of the phenylpropanoid pathway can have direct antimicrobial properties.
In response to pathogen attack , plants often exhibit increased lignification at the site of infection, a process that is regulated by the expression of genes such as COMT and F5H. oup.comdiva-portal.org For instance, in tobacco, COMT is strongly induced following infection with viral pathogens or upon treatment with fungal elicitors. oup.com In oats (Avena sativa), the expression of several AsCOMT genes was significantly upregulated in response to fungal infection, which is thought to enhance lignin production and contribute to disease resistance. nih.gov Studies on Arabidopsis have shown that mutants with altered lignin composition due to changes in F5H or COMT expression can exhibit altered susceptibility to different types of pathogens. nih.gov For example, comt1 mutants in Arabidopsis were found to be more susceptible to certain necrotrophic fungi and bacterial pathogens. nih.gov
The role of lignin in defense against herbivores is also well-documented. Increased lignin content can deter feeding by making plant tissues tougher and less digestible. nih.gov The composition of lignin, which is influenced by the flux through the this compound pathway, can also impact herbivore performance.
Table 2: Research Findings on the Role of this compound Pathway in Biotic Stress Responses
| Stress Type | Plant Species | Gene/Enzyme Studied | Key Findings | Reference(s) |
|---|---|---|---|---|
| Fungal Pathogen | Tobacco (Nicotiana tabacum) | Caffeic acid O-methyltransferase (COMT) | Strongly induced by viral pathogens and fungal elicitors. | oup.com |
| Fungal Pathogen | Oats (Avena sativa) | Caffeic acid O-methyltransferase (AsCOMT) | Significant upregulation of AsCOMT genes in response to fungal infection, correlating with increased lignin and resistance. | nih.gov |
| Fungal & Bacterial Pathogens | Arabidopsis (Arabidopsis thaliana) | Caffeic acid O-methyltransferase (comt1 mutant) | comt1 mutants showed increased susceptibility to two necrotrophic fungi and two bacterial pathogens. | nih.gov |
| Aphid Infestation | Barley (Hordeum vulgare) | O-methyltransferase (OMT) | OMT, including COMT, is induced during pathogen attack. | diva-portal.org |
Advanced Methodologies for Research on 5 Hydroxyconiferaldehyde and Its Metabolites
Spectroscopic and Chromatographic Techniques for Pathway Intermediate and Polymer Analysis
Modern analytical chemistry provides powerful tools for the qualitative and quantitative analysis of 5-hydroxyconiferaldehyde, its precursors, and the resulting lignin (B12514952) polymers. These techniques allow researchers to gain a detailed understanding of the metabolic pathways and the intricate structure of the final biopolymer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of lignin pathway intermediates, including this compound. This high-throughput technique allows for the separation, identification, and quantification of a wide range of phenolic compounds from complex biological extracts. energy.gov In a typical untargeted metabolomics workflow using LC-MS, metabolites are first extracted from the biological sample, often using a combination of solvents like methanol, water, and acetonitrile, to ensure a broad coverage of compounds. nih.gov The extract is then injected into a liquid chromatograph, where compounds are separated based on their physicochemical properties as they pass through a column. The separated molecules then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for their identification and quantification. springernature.com
High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds. mdpi.com Tandem mass spectrometry (MS/MS or MSn) further aids in structural elucidation by fragmenting the parent ions and analyzing the resulting fragmentation patterns. mdpi.com Non-targeted LC-MSn strategies have been successfully employed to identify numerous lignin oligomers in complex samples without the need for chemical standards. mdpi.com These methods are essential for characterizing the diverse products resulting from lignin depolymerization and for assessing the phenolic profiles of plant hydrolysates. energy.gov
Table 1: Illustrative LC-MS Parameters for Lignin Monomer Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase | Separation of moderately polar to non-polar compounds. |
| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol | Elution of a wide range of phenolic compounds. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization efficiency. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Effective ionization of phenolic compounds. |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Orbitrap | High mass accuracy and resolution. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) for MS/MS | Triggers fragmentation of most abundant ions for structural data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Lignin Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of complex polymers like lignin. nih.gov Unlike methods that require degradation of the polymer, NMR can analyze the intact lignin structure, providing crucial information on the types and abundance of various monomeric units and the linkages between them. nist.gov
Two-dimensional (2D) NMR, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, has become the state-of-the-art method for lignin analysis. nih.gov HSQC correlates the chemical shifts of protons (¹H) with their directly attached carbons (¹³C), producing a detailed fingerprint of the lignin structure. nih.gov This allows for the unambiguous identification and relative quantification of major lignin substructures, such as β-O-4, β-5, and β-β linkages, as well as the different aromatic units like guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H). nih.govcolab.ws The presence of this compound-derived units, such as those forming benzodioxane structures, can also be identified through their unique correlation signals in HSQC spectra. nih.gov
Table 2: Key 2D HSQC NMR Correlations for Lignin Substructures
| Substructure | Linkage Type | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Aromatic Units | |||
| Syringyl (S) | C2/C6 | ~104 | ~6.7 |
| Guaiacyl (G) | C2 | ~111 | ~7.0 |
| C5 | ~115 | ~6.8 | |
| C6 | ~119 | ~6.9 | |
| Inter-unit Linkages | |||
| β-O-4 (A) | Cα | ~72 | ~4.9 |
| Cβ | ~86 | ~4.3 | |
| β-5 (C) | Cα | ~87 | ~5.5 |
| Cβ | ~54 | ~3.5 | |
| β-β (B) | Cα | ~85 | ~4.7 |
| Cβ | ~54 | ~3.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific chemical environment. nih.govcolab.ws
Electrophoretic and Gel-Based Enzyme Activity Assays
Enzyme assays are essential laboratory methods for measuring the rate of an enzyme-catalyzed reaction, providing vital information on enzyme kinetics and inhibition. thermofisher.com These assays are used to characterize the enzymes involved in the this compound metabolic pathway, such as this compound O-methyltransferase (also known as Caffeic acid O-methyltransferase or COMT). nih.gov
Most enzyme assays are based on spectroscopic techniques, primarily absorption and fluorescence. thermofisher.com In a typical spectrophotometric assay, the activity of an enzyme is monitored by measuring the change in absorbance of either a substrate or a product over time. For example, the activity of an O-methyltransferase can be determined by monitoring the consumption of the S-adenosylmethionine (SAM) co-substrate or the formation of the methylated product.
Coupled enzyme assays are often employed when the primary reaction does not produce a readily detectable signal. In this approach, the product of the first reaction is used as a substrate for a second enzyme, which in turn produces a measurable change. thermofisher.com Gel-based assays, such as zymography, can also be used to detect enzymatic activity directly in protein gels following electrophoresis. This is particularly useful for identifying specific enzyme isoforms with activity from a complex protein mixture.
Omics Approaches in Pathway Research
The integration of large-scale "omics" technologies has revolutionized the study of complex biological pathways, including the biosynthesis of lignin and its intermediates like this compound. These approaches provide a global view of the molecules and processes involved.
Proteomic and Phosphoproteomic Analysis of Related Enzymes
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the key enzymes involved in specialized metabolic pathways. nih.gov By comparing the protein profiles of different tissues or plants with altered lignin biosynthesis, researchers can identify candidate proteins and enzymes responsible for specific biochemical reactions. nih.gov Quantitative proteomic techniques, such as those using isobaric tags like TMT or iTRAQ, allow for the precise comparison of protein abundance across multiple samples. nih.gov In studies of lignifying tissues, proteomic analyses have successfully identified and quantified numerous enzymes of the monolignol pathway, revealing which proteins are most abundant during lignin synthesis. nih.gov
Phosphoproteomics, a sub-discipline of proteomics, focuses on identifying protein phosphorylation sites and quantifying changes in phosphorylation levels. Phosphorylation is a key post-translational modification (PTM) that can regulate enzyme activity, stability, and localization. nih.gov While it is known that PTMs provide an efficient way to control monolignol biosynthesis, the identification of specific phosphorylation events on lignin pathway enzymes has been challenging due to the dynamic nature of this regulation. nih.gov However, advancements in this area are crucial for understanding how plants fine-tune the flux through the lignin pathway in response to developmental and environmental signals. nih.gov
Untargeted Metabolomics for Pathway Discovery and Flux Analysis
Untargeted metabolomics aims to simultaneously measure as many small molecules (metabolites) as possible in a biological sample to obtain a comprehensive snapshot of its metabolic state. nih.govspringernature.com This approach is particularly valuable for pathway discovery and for understanding the broader metabolic consequences of genetic or environmental perturbations. nih.gov
Using techniques like LC-HRMS, researchers can generate vast datasets of metabolic features from plant extracts. jfda-online.com By comparing the metabolomes of, for example, a wild-type plant and a mutant with altered lignin biosynthesis, it is possible to identify not only the expected changes in lignin precursors but also unexpected shifts in other related pathways. nih.gov This integrated analysis of metabolomic and proteomic data can reveal novel biochemical connections and help elucidate how metabolic flux is redirected when a specific pathway is perturbed. nih.govnih.gov Pathway enrichment analysis tools can then be used to map the identified metabolites onto known biochemical pathways, providing insights into the biological significance of the observed metabolic changes. researchgate.net
Genetic Engineering Tools for Pathway Modulation
The biosynthesis of this compound and its subsequent conversion into syringyl (S) lignin units is a key area of research in plant biochemistry and biomass engineering. Genetic engineering provides powerful tools to manipulate this pathway, allowing for a detailed investigation of gene function and the targeted modification of lignin composition. Methodologies such as gene downregulation, knockout, and overexpression have been instrumental in elucidating the roles of key enzymes and modulating metabolic flux towards or away from this compound.
Gene Downregulation and Knockout Strategies (e.g., RNAi, CRISPR/Cas9)
Suppressing or completely eliminating the function of genes involved in the monolignol pathway offers profound insights into their specific roles. Techniques like RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 have been widely applied to study the biosynthesis of this compound and its derivatives. nih.govnih.govyoutube.comyoutube.com
The CRISPR/Cas9 system allows for precise gene knockout by creating targeted double-strand breaks that, when repaired by the cell, often result in loss-of-function mutations. nih.govnih.gov This technology has been applied to genes upstream and downstream of this compound. In rice, CRISPR/Cas9 was used to generate loss-of-function mutants of coniferaldehyde (B117026) 5-hydroxylase (OsCAld5H1), the enzyme that produces this compound. nih.govisaaa.org While these knockout mutants showed an expected enrichment in guaiacyl (G) lignin units, they still produced a considerable number of S units, suggesting the existence of alternative or compensatory pathways for S lignin biosynthesis in grasses. nih.govisaaa.orgresearchgate.net In hybrid poplar, CRISPR/Cas9-mediated knockout of caffeoyl shikimate esterase (CSE), a gene acting earlier in the general phenylpropanoid pathway, resulted in up to a 29.1% reduction in lignin content and a 25% increase in saccharification efficiency, demonstrating the potential for improving biomass quality through targeted gene editing. mdpi.com
| Strategy | Target Gene | Organism | Key Findings | Reference(s) |
| RNAi | Caffeic acid O-methyltransferase (COMT) | Sugarcane | 80-91% transcript reduction; 6-12% lignin reduction; reduced syringyl units. | usp.br |
| RNAi | Caffeic acid O-methyltransferase (COMT) | Barley | Reduced S/G ratio by ~50%; 10-15 fold increase in 5-hydroxyguaiacyl (5-OH-G) lignin units. | researchgate.net |
| CRISPR/Cas9 | Coniferaldehyde 5-hydroxylase (OsCAld5H1) | Rice | Enriched G units in lignin; considerable residual S units, suggesting alternative pathways. | nih.govisaaa.org |
| CRISPR/Cas9 | Ferulate 5-hydroxylase (BpF5H) | Paper Mulberry | Knockout lines (BpF5H_KO2) had no detectable S units and a 3.3-fold increase in G units. | nih.gov |
| CRISPR/Cas9 | Caffeoyl shikimate esterase (CSE) | Hybrid Poplar | Up to 29.1% reduction in lignin content; 25% increase in saccharification efficiency. | mdpi.com |
Gene Overexpression and Pathway Augmentation
In contrast to suppression, overexpressing key biosynthetic genes can enhance the metabolic flux through a specific pathway, leading to the increased production of desired compounds. This approach has been particularly effective in manipulating the S/G lignin ratio by targeting ferulate 5-hydroxylase (F5H), also known as coniferaldehyde 5-hydroxylase (CAld5H), the rate-limiting enzyme in the production of this compound and consequently S lignin. nih.gov
In hybrid poplar, overexpressing the F5H gene under the control of the cinnamate (B1238496) 4-hydroxylase (C4H) promoter resulted in lignins with exceptionally high syringyl content, reaching up to 97.5% S units compared to 68% in wild-type controls. nih.govfao.org This dramatic shift in lignin composition demonstrates that F5H is a primary control point for the S/G ratio. The increased production of this compound effectively channels monolignol biosynthesis towards sinapyl alcohol. nih.gov However, in some species like Arabidopsis, the downstream enzyme COMT may not be able to efficiently methylate the increased pool of this compound, leading to the accumulation and incorporation of 5-hydroxyconiferyl alcohol into the lignin polymer. nih.gov
Simultaneous manipulation of multiple genes has also been explored. In switchgrass, overexpressing F5H in a COMT-downregulated background was shown to partially or fully restore S lignin biosynthesis. This strategy reduced G units and increased 5-OH-G units, effectively compensating for the reduced COMT activity by increasing the substrate influx of this compound and 5-hydroxyconiferyl alcohol. nih.govresearchgate.net These studies highlight the intricate coordination between lignin genes and demonstrate that pathway augmentation can be fine-tuned by modulating the expression of multiple enzymes.
| Strategy | Target Gene | Organism | Key Findings | Reference(s) |
| Overexpression | Ferulate 5-hydroxylase (F5H) | Hybrid Poplar | Lignin comprised of up to 97.5% syringyl units (control was 68%). | nih.govfao.org |
| Overexpression | Ferulate 5-hydroxylase (F5H) | Arabidopsis | Substantially higher than normal sinapyl alcohol-derived S units. | nih.gov |
| Overexpression & RNAi | F5H Overexpression in COMT-RNAi background | Switchgrass | Partially or fully restored syringyl lignin biosynthesis; reduced G units and increased 5-OH-G units. | nih.govresearchgate.net |
In Vitro Reconstitution of Biosynthetic Pathways
While genetic engineering in living organisms (in vivo) is crucial for understanding pathway function in a biological context, in vitro reconstitution of biosynthetic pathways offers a powerful complementary approach. nih.gov This cell-free strategy involves assembling a multi-enzyme pathway outside of the organism using purified enzymes, substrates, and cofactors. nih.gov It provides a controlled environment to dissect complex biochemical systems, identify rate-limiting steps, and analyze the kinetics and substrate specificity of individual enzymes without the interference of competing metabolic pathways or cellular regulation. nih.govrsc.org
The study of the this compound pathway can benefit significantly from in vitro reconstitution. For instance, the sequential enzymatic reactions from coniferaldehyde to sinapyl alcohol, involving coniferaldehyde 5-hydroxylase (CAld5H), this compound O-methyltransferase (COMT), and sinapyl alcohol dehydrogenase (SAD), can be recreated in a test tube. nih.gov Such a system would allow researchers to:
Determine Enzyme Kinetics: Precisely measure the turnover rate and substrate affinity of each enzyme. Studies have indicated that CAld5H has a significantly slower turnover rate than the subsequent enzymes in the syringyl pathway, pointing to its role as a key bottleneck. nih.gov In vitro assays are essential for quantifying these kinetic parameters.
Analyze Substrate Specificity: Test the efficiency of enzymes with various natural and synthetic substrates to understand their catalytic mechanisms. For example, the multifunctionality of COMT, which can act on both this compound and 5-hydroxyconiferyl alcohol, can be rigorously characterized. nih.gov
Identify Bottlenecks: By systematically varying the concentrations of each enzyme and substrate, researchers can pinpoint the rate-limiting steps in the pathway. nih.gov This information is invaluable for guiding in vivo genetic engineering strategies aimed at optimizing metabolic flux.
Discover Novel Products: In a controlled environment, it may be possible to detect transient intermediates or minor products that are difficult to observe in vivo, providing deeper insights into the reaction mechanisms.
By combining the data from in vitro reconstitution with in vivo pathway modulation, a comprehensive understanding of the biosynthesis and regulation of this compound and its metabolites can be achieved, paving the way for more effective engineering of plant biomass. nih.gov
Future Research Directions and Applications in Biotechnology Academic Perspective
Elucidating Remaining Uncharacterized Enzymes and Pathway Branch Points
The biosynthesis of monolignols, the building blocks of lignin (B12514952), is often depicted as a linear pathway, but is in reality a more complex metabolic grid. frontiersin.org While the primary enzymes responsible for the conversion of coniferaldehyde (B117026) to sinapyl alcohol via 5-hydroxyconiferaldehyde, namely coniferaldehyde 5-hydroxylase (CAld5H, also known as F5H) and caffeic acid/5-hydroxyconiferaldehyde O-methyltransferase (COMT), have been identified, the potential for alternative or additional enzymatic activities remains. nih.govnih.gov The intricate nature of the phenylpropanoid pathway suggests that our current understanding may be incomplete. nih.gov
Future research should focus on identifying and characterizing novel enzymes or alternative enzymatic routes that may contribute to the flux of metabolites through this critical juncture. For instance, the possibility of other O-methyltransferases with activity towards this compound cannot be entirely ruled out in all plant species. nih.gov Furthermore, the interactions between the known monolignol biosynthetic enzymes are an area of active investigation. Evidence suggests that these enzymes may form multi-enzyme complexes, or metabolons, that channel substrates between active sites, potentially anchored to the endoplasmic reticulum by cytochrome P450s like CAld5H. frontiersin.orgnih.govfrontiersin.org A comprehensive characterization of these protein-protein interactions is crucial for a complete understanding of the pathway's regulation and efficiency.
Comprehensive Understanding of Regulatory Networks Governing this compound Metabolism
The flow of carbon through the phenylpropanoid pathway is tightly regulated at the transcriptional level. researchgate.netnih.gov A variety of transcription factors, notably from the MYB family, are known to control the expression of genes encoding the biosynthetic enzymes of this pathway. researchgate.net However, a detailed picture of the specific regulatory networks that govern the expression of CAld5H and COMT, and thus the production of this compound, is still emerging.
Future research efforts should aim to dissect the transcriptional regulatory networks that specifically control the branch of the monolignol pathway leading to S-lignin. This includes identifying the full suite of transcription factors involved, their binding sites on the promoters of target genes, and the signaling pathways that modulate their activity in response to developmental cues and environmental stresses. nih.gov Understanding these complex regulatory mechanisms is a prerequisite for the precise manipulation of metabolic flux towards or away from this compound for biotechnological purposes. The phenylpropanoid pathway is a complex network regulated by multiple gene families with refined control mechanisms at the transcriptional, post-transcriptional, and post-translational levels. nih.gov
Strategies for Metabolic Engineering of Plant Biomass
The central role of this compound in S-lignin biosynthesis makes it a prime target for the metabolic engineering of plant biomass. By manipulating the enzymes involved in its production and conversion, it is possible to alter the composition and structure of lignin, thereby improving the properties of plant-derived materials for various applications. chemrxiv.org
Lignin is a major contributor to the recalcitrance of plant biomass to enzymatic degradation, a significant hurdle in the production of biofuels and other bio-based products. nih.gov The composition of lignin, particularly the ratio of syringyl (S) to guaiacyl (G) units, has a profound impact on its properties. Lignin rich in S-units is generally less condensed and more amenable to chemical breakdown. usda.gov
Metabolic engineering strategies focused on the this compound pathway aim to increase the S/G ratio in plant cell walls. This can be achieved by overexpressing CAld5H to drive the conversion of coniferaldehyde to this compound, and concurrently ensuring sufficient COMT activity for its subsequent methylation to sinapaldehyde (B192390). usda.gov Such modifications have the potential to create plant varieties with "designer" lignin that is more easily deconstructed, thereby reducing the energy and chemical inputs required for biorefinery processes. nih.govenergy.gov
The phenylpropanoid pathway is a fountainhead for a vast array of specialized metabolites beyond lignin, including flavonoids, stilbenes, and coumarins, which play crucial roles in plant development and defense. mdpi.comfrontiersin.orgnih.gov this compound and its precursors are situated at a critical branch point in this metabolic network.
By precisely modulating the levels of this compound, for instance through the use of gene editing technologies like CRISPR/Cas9, researchers can investigate the downstream consequences for other branches of specialized metabolism. chemrxiv.org This approach can be used as a tool to uncover novel metabolic pathways, identify regulatory crosstalk between different branches, and elucidate the physiological functions of various specialized metabolites. frontiersin.org Plant specialized metabolites are involved in a wide range of interactions with the environment and are integral to the plant's defense response. mdpi.comresearchgate.net
Exploration of this compound's Role in Diverse Plant Species
The biosynthesis of S-lignin via the this compound pathway is a characteristic feature of angiosperms. nih.gov However, the composition and structure of lignin can vary significantly among different plant species, reflecting the evolutionary diversification of the underlying biosynthetic pathways. nih.gov
Future research should extend the study of this compound's role beyond the common model organisms to a wider range of plant species with diverse lignin structures. For example, grasses have unique lignin features, including the incorporation of p-coumarates and tricin (B192558). researchgate.netsemanticscholar.org Investigating the interplay between the this compound pathway and these species-specific modifications can provide valuable insights into the evolution of lignin biosynthesis. Furthermore, while gymnosperms are generally considered to lack S-lignin, some studies have detected its presence in certain species, suggesting that the capacity to produce this compound may be more widespread than previously thought. nih.govoup.com A broader comparative analysis across the plant kingdom will not only enhance our fundamental understanding of plant biochemistry but may also uncover novel enzymatic activities and regulatory mechanisms with potential for biotechnological exploitation.
Q & A
Basic Research Questions
Q. What enzymatic pathways are involved in the biosynthesis of 5-hydroxyconiferaldehyde, and how can they be experimentally validated?
- Methodological Answer : this compound is synthesized via the phenylpropanoid pathway, primarily through the hydroxylation of coniferaldehyde by ferulate 5-hydroxylase (F5H/CYP84A1) . To validate this pathway, researchers can:
- Perform in vitro enzyme assays using recombinant F5H and coniferaldehyde, monitoring product formation via HPLC or LC-MS .
- Use RNA interference (RNAi) or CRISPR-Cas9 to knock down F5H expression in model plants (e.g., Populus or Oryza sativa) and analyze lignin monomer profiles to confirm reduced this compound levels .
Q. What analytical techniques are most reliable for quantifying this compound in plant tissues?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize extraction protocols using methanol/water mixtures to stabilize phenolic aldehydes, and employ MRM (multiple reaction monitoring) for selective detection .
- Thioacidolysis-GC-MS : Hydrolyze lignin polymers to release monomers, derivatize this compound derivatives, and quantify using internal standards (e.g., tetracosane) .
Q. How does this compound contribute to lignin heterogeneity in grasses versus dicots?
- Methodological Answer :
- Compare lignin subunit composition in F5H-suppressed grasses (e.g., switchgrass) and dicots (e.g., Arabidopsis) using pyrolysis-GC-MS or 2D-NMR.
- Note that grasses exhibit a grass-specific pathway where this compound may be synthesized via alternative isoforms of F5H or unknown enzymes, as observed in O. sativa RNAi-comt mutants .
Advanced Research Questions
Q. How can researchers resolve contradictions in the proposed rate-limiting role of F5H in this compound synthesis?
- Methodological Answer :
- In Panicum virgatum, F5H is rate-limiting for syringyl (S) lignin biosynthesis , but O. sativa af5h mutants still produce this compound. To address this:
- Conduct in situ enzyme activity assays across tissues to identify tissue-specific F5H isoforms.
- Use metabolic flux analysis (MFA) with C-labeled phenylalanine to trace carbon flow into this compound pools under varying F5H expression levels .
Q. What experimental strategies can elucidate the cross-coupling behavior of this compound in lignin polymerization?
- Methodological Answer :
- Synthesize C- or H-labeled this compound and incubate with dehydrogenation polymers (DHPs) in vitro. Analyze coupling patterns using HSQC NMR or MALDI-TOF .
- Compare lignin structure in CAD-deficient plants (which accumulate cinnamaldehydes) to wild-type plants, focusing on β-O-4 linkage frequency via thioacidolysis .
Q. How do post-translational modifications regulate this compound O-methyltransferase (COMT) activity?
- Methodological Answer :
- Use phosphoproteomics to identify phosphorylation sites on COMT (e.g., Ser-125 in Populus) that modulate its activity toward this compound .
- Conduct in vitro methylation assays with phosphorylated vs. dephosphorylated COMT and quantify sinapaldehyde production via kinetic LC-MS .
Q. What methodologies can distinguish between competing hypotheses about grass-specific this compound biosynthesis pathways?
- Methodological Answer :
- Perform co-expression network analysis (e.g., WGCNA) on RNA-seq data from grass species to identify novel enzymes correlated with this compound accumulation .
- Use heterologous expression systems (e.g., Saccharomyces cerevisiae) to test candidate enzymes (e.g., P450 monooxygenases) for coniferaldehyde hydroxylation activity .
Methodological Challenges and Data Interpretation
Q. How can researchers account for the low in vivo concentration of this compound when studying its metabolic flux?
- Answer :
- Employ stable isotope labeling (e.g., C-phenylalanine) coupled with kinetic modeling to estimate turnover rates .
- Use transgenic lines overexpressing F5H or CCR to amplify this compound pools for detection .
Q. What experimental designs are optimal for analyzing the competitive inhibition of COMT by this compound analogs?
- Answer :
- Perform in vitro enzyme kinetics with purified COMT and varied substrate concentrations (e.g., this compound vs. caffeic acid). Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Validate findings in planta via transient expression of COMT mutants in Nicotiana benthamiana .
Tables for Key Data
| Enzyme | Substrate | Product | Key Reference |
|---|---|---|---|
| F5H (CYP84A1) | Coniferaldehyde | This compound | |
| COMT | This compound | Sinapaldehyde | |
| CCR | Feruloyl-CoA | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
